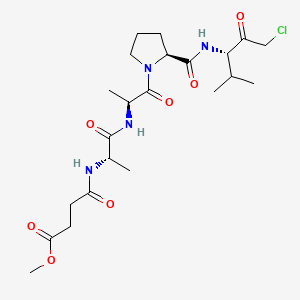

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone

Descripción general

Descripción

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is a synthetic tetrapeptide compound known for its role as an elastase inhibitor. It is cell-permeable and non-cytotoxic, making it useful in various biochemical and physiological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.

Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups are removed to yield the desired tetrapeptide.

Chloromethyl Ketone Formation: The terminal carboxy group is converted to the corresponding chloromethyl ketone using chloromethyl methyl ether in the presence of a base.

Industrial Production Methods

Industrial production of methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Enzyme Inhibition Mechanism

The compound irreversibly inhibits serine proteases (e.g., human leukocyte elastase, HLE) via a two-step mechanism:

-

Reversible Michaelis Complex Formation : The inhibitor binds to the enzyme’s active site, forming a reversible complex .

-

Covalent Bonding : The active site serine (Ser) attacks the chloromethyl ketone group, forming a hemiketal intermediate. This is followed by irreversible covalent inhibition .

The reaction involves:

-

Attack by Serine : The active site Ser residue reacts with the chloromethyl ketone, displacing chloride and forming a covalent bond .

-

Role of Histidine : The solvent deuterium isotope effect (SIE = 1.58) indicates a general-catalyzed attack by the active site His residue during the rate-limiting step .

Kinetic and Isotope Data

-

Rate Constant Dependence : The first-order rate constant for inactivation is hyperbolic, reflecting the formation of both the Michaelis complex and a second intermediate (hemiketal) .

-

Ki Value : The apparent Ki is 10 μM, significantly lower than substrate-derived inhibitors, suggesting efficient binding .

-

Solvent Isotope Effect : The SIE of 1.58 confirms that the rate-limiting step involves general acid/base catalysis by the active site Asp residue .

Comparison with Analogues

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role in Peptide Chemistry:

MeOSuc-AAPV-CMK is utilized as a reagent in the synthesis of peptides. Its ability to selectively modify amino acids enhances the efficiency of creating complex peptide structures, which is essential for developing peptide-based therapeutics. The compound's methoxysuccinyl group facilitates the formation of stable peptide bonds, making it a valuable tool in peptide chemistry .

Drug Development

Therapeutic Applications:

In pharmaceutical research, MeOSuc-AAPV-CMK serves as a lead compound for designing inhibitors targeting specific biological pathways. Its unique structure allows for the exploration of new therapeutic agents, particularly those aimed at inhibiting serine proteases involved in various diseases such as inflammation and cancer .

Case Study:

A study demonstrated that MeOSuc-AAPV-CMK effectively inhibited human leukocyte elastase (HLE), a serine protease implicated in tissue damage during inflammatory responses. The compound was shown to form a covalent bond with the active site of HLE, leading to irreversible inhibition and providing insights into potential therapeutic strategies for conditions like cystic fibrosis and emphysema .

Biochemical Research

Investigating Enzyme Activity:

MeOSuc-AAPV-CMK is employed in biochemical studies to investigate enzyme activities and protein interactions. It has been used to explore the mechanisms of action of various biomolecules, providing critical insights into their roles in biological processes .

Mechanism of Action:

The compound functions as an irreversible inhibitor by forming a covalent bond with serine residues in the active sites of serine proteases. This mechanism has been studied extensively, revealing its potential to modulate enzymatic activities involved in inflammatory pathways .

Diagnostics

Development of Diagnostic Tools:

MeOSuc-AAPV-CMK can be utilized in developing diagnostic assays that require specific peptide interactions. Its application in identifying diseases and monitoring health conditions highlights its versatility beyond just therapeutic contexts .

Comparative Analysis of Inhibitors

The following table summarizes the comparative features of various inhibitors related to MeOSuc-AAPV-CMK:

| Compound Name | Target Protease | Unique Features |

|---|---|---|

| MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone | Human leukocyte elastase | Irreversible inhibition through covalent bonding |

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Leu-CH2Cl | Neutrophil elastase | Different amino acid sequence |

| N-(Benzyloxycarbonyl)-Ala-Ala-Pro-Val-CH2Cl | Various serine proteases | Contains benzyloxycarbonyl group |

| N-(Acetyl)-Ala-Ala-Pro-Val-CH2Cl | Various serine proteases | Acetyl group instead of methoxysuccinyl |

Mecanismo De Acción

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone acts as a competitive inhibitor of human leukocyte elastase. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition is irreversible, leading to a permanent inactivation of the enzyme . The molecular targets include the serine residue in the active site of elastase, and the pathways involved are those related to protease activity and regulation .

Comparación Con Compuestos Similares

Similar Compounds

Methoxysuccinyl-alanyl-alanyl-prolyl-valine p-nitroanilide: Another elastase inhibitor with a similar peptide sequence but different functional group.

Methoxysuccinyl-alanyl-alanyl-prolyl-valine 7-amido-4-methylcoumarin: Used as a fluorescent substrate for elastase activity assays.

Uniqueness

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is unique due to its chloromethyl ketone group, which allows for irreversible inhibition of elastase. This property makes it particularly valuable in studies requiring permanent inactivation of the enzyme .

Actividad Biológica

MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone (often abbreviated as MeOSuc-AAPV-CMK) is a synthetic tetrapeptide compound known primarily for its role as an irreversible inhibitor of serine proteases, particularly human leukocyte elastase (HLE). This compound has garnered attention in biomedical research due to its significant biological activities and potential therapeutic applications.

Chemical Structure and Properties

MeOSuc-AAPV-CMK has a molecular formula of and a molecular weight of approximately 503.0 g/mol. It features a methoxysuccinyl group and a chloromethyl ketone moiety, which enhances its reactivity and inhibitory properties against elastases. The compound is characterized as cell-permeable and non-cytotoxic, making it suitable for various in vitro studies .

The primary mechanism by which MeOSuc-AAPV-CMK exerts its biological activity is through the irreversible inhibition of elastases. It achieves this by forming a stable covalent bond with the serine residue in the active site of the enzyme, effectively blocking its enzymatic activity. This reaction is facilitated by the chloromethyl ketone group, which can react with the hydroxyl or thiol groups of adjacent residues in the target protein .

Inhibition of Elastase

MeOSuc-AAPV-CMK specifically inhibits human leukocyte elastase (HLE) and neutrophil elastase, both of which are implicated in various inflammatory processes and tissue remodeling. Excessive activity of these enzymes has been associated with diseases such as rheumatoid arthritis, emphysema, and cystic fibrosis .

The compound has been shown to have a Ki value (inhibition constant) of approximately 10 µM, indicating its potency as an inhibitor .

Research Applications

MeOSuc-AAPV-CMK is utilized extensively in research to study the role of elastase in different biological contexts. Its applications include:

- Inflammatory Disease Models : Investigating the role of elastase in chronic inflammatory diseases.

- Cell Migration Studies : Understanding how elastase influences leukocyte migration during inflammation .

- Proteolytic Activity Assays : Evaluating the effectiveness of other protease inhibitors compared to MeOSuc-AAPV-CMK .

Comparative Analysis with Other Inhibitors

MeOSuc-AAPV-CMK shares similarities with other peptide-based inhibitors but is distinguished by its specific targeting of human leukocyte elastase. Below is a comparison table highlighting some related compounds:

| Compound Name | Target Protease | Unique Features |

|---|---|---|

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Leu-chloromethyl ketone | Neutrophil elastase | Different amino acid sequence |

| N-(Benzyloxycarbonyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Various serine proteases | Contains benzyloxycarbonyl group |

| N-(Acetyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Various serine proteases | Acetyl group instead of methoxysuccinyl |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that MeOSuc-AAPV-CMK effectively prevented immune complex-mediated hemorrhage in rat lung models, showcasing its potential therapeutic benefits .

- Comparative Efficacy : Research comparing MeOSuc-AAPV-CMK with other inhibitors found that it exhibited superior inhibitory effects against neutrophil elastase, underscoring its significance in therapeutic contexts .

- Mechanistic Insights : Molecular modeling studies have provided insights into the binding interactions between MeOSuc-AAPV-CMK and its target enzymes, enhancing understanding of its mechanism at a molecular level .

Propiedades

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDFLJMBAYGGC-XLPNERPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215459 | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65144-34-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65144-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.